Cas no 2171963-61-2 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid)

2-{4-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonyl]morpholin-3-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentane ring and a morpholine-acetic acid moiety, offering conformational rigidity and enhanced solubility in organic solvents. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclic motifs into peptide backbones, which can improve metabolic stability and binding affinity. Its well-defined reactivity profile and compatibility with standard coupling reagents make it a reliable building block for advanced peptide engineering and medicinal chemistry research.
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid structure
2171963-61-2 structure
Product Name:2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid
CAS No:2171963-61-2
MF:C27H30N2O6
MW:478.536907672882
CID:6603380
PubChem ID:165535866
Update Time:2025-08-05

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid
    • EN300-1509735
    • 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]morpholin-3-yl}acetic acid
    • 2171963-61-2
    • Inchi: 1S/C27H30N2O6/c30-24(31)15-18-16-34-14-13-29(18)25(32)27(11-5-6-12-27)28-26(33)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,18,23H,5-6,11-17H2,(H,28,33)(H,30,31)
    • InChI Key: SZDIYLSLMXUERX-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CC(=O)O)C1)C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 478.21038668g/mol
  • Monoisotopic Mass: 478.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 105Ų

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid

Introduction to 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid (CAS No. 2171963-61-2)

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid (CAS No. 2171963-61-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Cyclo-(D-Pro-Lys)-OH, is a derivative of morpholine and cyclopentane, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The intricate structure of this molecule makes it a valuable tool in the synthesis of peptides and other bioactive compounds.

The Fmoc group, specifically the 9H-fluoren-9-ylmethoxycarbonyl moiety, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. This protecting group is particularly useful in preventing premature reactions and ensuring the sequential addition of amino acids during peptide synthesis. The cyclopentanecarbonylmorpholin-3-yl segment of the molecule adds structural complexity and functional versatility, making it an attractive candidate for the development of novel therapeutic agents.

Recent advancements in the field have highlighted the potential applications of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid in various areas of medicinal chemistry. For instance, studies have shown that compounds with similar structures exhibit potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These findings have spurred further research into the optimization and functionalization of this compound to enhance its therapeutic potential.

In the context of drug discovery, 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid has been explored as a lead compound for the development of new drugs targeting specific biological pathways. Its unique structural features allow for precise modifications that can tailor its pharmacological properties to meet specific therapeutic needs. For example, researchers have investigated the use of this compound as a scaffold for designing inhibitors of protein-protein interactions (PPIs), which are critical in many disease processes.

The synthesis of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid involves several steps, each requiring careful control over reaction conditions to ensure high yields and purity. The initial step typically involves the formation of the Fmoc protected amino acid derivative, followed by coupling with cyclopentanecarboxylic acid and morpholine to form the final product. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to improve the efficiency and scalability of this process.

One of the key challenges in working with 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid is its solubility and stability under different conditions. Researchers have developed various strategies to enhance these properties, including the use of solubilizing agents and protective groups that can be selectively removed during subsequent synthetic steps. These improvements have facilitated its use in a wide range of applications, from basic research to preclinical studies.

The biological activity of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-yl}acetic acid has been extensively studied using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated significant effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. These findings suggest that it may have potential as a therapeutic agent for treating diseases characterized by dysregulation of these pathways.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylmorpholin-3-y l}acetic acid in various disease models. Preliminary results have been promising, with several derivatives showing favorable pharmacokinetic profiles and low toxicity levels. These findings underscore the importance of continued research into this class of compounds and their potential impact on healthcare.

In conclusion, 2-{4-[1-(fluorenylmethyloxycarbonylamino)cyclopentanecarbonyl]morpholin -3 - yl } acetic acid (CAS No. 2171963 - 61 - 2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile biological activities make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to evolve, it is likely that new applications and derivatives will emerge, further expanding its potential impact on human health.

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